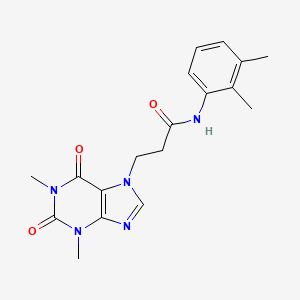
N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as DMTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiosemicarbazones and has been found to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to have potent anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-viral and anti-bacterial properties, making it a potential candidate for the development of new antibiotics and anti-viral drugs.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of ribonucleotide reductase (RNR), an enzyme that is essential for DNA synthesis. By inhibiting RNR, this compound prevents cancer cells from dividing and proliferating, leading to their death. This compound has also been shown to inhibit the activity of various inflammatory mediators, such as cytokines and chemokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to be rapidly absorbed and metabolized in the body, with a half-life of approximately 2 hours. This compound has been shown to have a dose-dependent effect on cancer cells, with higher doses leading to greater inhibition of cell growth. It has also been found to have a dose-dependent effect on inflammatory mediators, with higher doses leading to greater inhibition of their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities with high purity. It has a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to its use. This compound has a short half-life, which may limit its effectiveness in vivo. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. One potential direction is the development of this compound-based anti-cancer drugs. Further research is needed to determine the optimal dosing and administration of this compound for maximum anti-cancer efficacy. Another potential direction is the development of this compound-based anti-inflammatory drugs. Further research is needed to determine the optimal dosing and administration of this compound for maximum anti-inflammatory efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide can be synthesized by reacting 2,4-dimethylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then converted into this compound by reacting it with 2-chloroacetyl chloride and morpholine in the presence of triethylamine. The synthesis of this compound has been optimized to improve its yield and purity, which is crucial for its use in scientific research.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-3-4-11(10(2)7-9)16-13(17)8-12-14(18)15-5-6-19-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZZFLDEXGAPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NCCS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5340599.png)
![3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5340606.png)

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5340628.png)

![methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5340639.png)
![2-{2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]ethoxy}ethanol](/img/structure/B5340641.png)
![5-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340656.png)
![methyl 4,5-dimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5340664.png)
![6-methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5340685.png)

![5-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340692.png)

![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5340701.png)